2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate
Description
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Properties
IUPAC Name |
2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2.2C2H2O4/c32-26(27-17-22-9-6-16-33-22)20-30-14-12-29(13-15-30)19-25-28-23-10-4-5-11-24(23)31(25)18-21-7-2-1-3-8-21;2*3-1(4)2(5)6/h1-5,7-8,10-11,22H,6,9,12-20H2,(H,27,32);2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFOIGHMGVBKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[4-[(1-Benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid, is a derivative of benzimidazole. Benzimidazole derivatives are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment. .
Mode of Action
The mode of action of benzimidazole derivatives is diverse, depending on the specific derivative and its targets. The compound likely interacts with its targets in a similar manner, causing changes at the molecular level that lead to its biological effects.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities The specific pathways affected by this compound would depend on its targets and mode of action
Result of Action
The result of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities. .
Biological Activity
The compound 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate is a complex organic molecule that falls within the category of benzimidazole derivatives. Benzimidazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 438.52 g/mol. The presence of both benzimidazole and piperazine moieties contributes to its pharmacological versatility.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O4 |
| Molecular Weight | 438.52 g/mol |
| Solubility | Soluble in water (0.185 mg/ml) |
| Log P | -2.61 |
Antimicrobial Activity
Benzimidazole derivatives, including the compound in focus, have been studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole core exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzimidazole derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Properties
Benzimidazole derivatives are also recognized for their anticancer potential. They function as kinesin spindle protein (KSP) inhibitors, which are crucial for mitotic processes in cancer cells. The compound's structural features suggest it may inhibit KSP activity, thereby disrupting cancer cell proliferation .
Anti-parasitic Activity
The anti-parasitic effects of benzimidazole derivatives have been demonstrated in various studies, particularly against helminths and protozoa. The compound’s structural similarity to thiabendazole suggests potential efficacy against parasites such as Taenia crassiceps, which is used as a model for studying cysticercosis .
Structure-Activity Relationship (SAR)
The SAR of benzimidazole derivatives indicates that modifications to the benzyl and piperazine groups can significantly influence biological activity. For instance, the introduction of fluorine substituents has been shown to enhance lipophilicity and improve bioactivity against parasites . The presence of the tetrahydrofuran moiety may also contribute to improved solubility and bioavailability.
Case Studies
- Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives for their antimicrobial activity using broth microdilution methods. Compounds similar to the one discussed exhibited MIC values ranging from 12.5 to 250 μg/ml against various pathogens, highlighting their potential as therapeutic agents .
- Anti-cancer Mechanisms : Research on KSP inhibitors revealed that compounds with structural similarities to the target compound effectively reduced cell viability in cancer models by inducing apoptosis .
- In vivo Anti-parasitic Activity : In a study involving T. cruzi, derivatives were tested for their ability to reduce parasitemia in infected models, demonstrating significant potential for treating Chagas disease .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that benzyl-substituted imidazoles, similar to the studied compound, have shown promise as inhibitors of kinesin spindle protein (KSP), which is crucial for cancer cell division. Inhibiting KSP can lead to the disruption of mitotic processes in cancer cells, making these compounds potential candidates for cancer therapy .
Antimicrobial Properties :
Compounds containing imidazole rings have been explored for their antimicrobial properties. The structure of the compound suggests it may exhibit activity against both Gram-positive and Gram-negative bacteria. This is supported by studies that have synthesized related compounds showing significant antibacterial effects, indicating a potential for developing new antibiotics .
Enzyme Inhibition :
The compound's structure suggests it may interact with various enzymes, including those involved in inflammatory processes. For instance, derivatives of imidazole and oxadiazole have been reported to possess lipoxygenase inhibitory activity, which is relevant for developing anti-inflammatory agents . The presence of the tetrahydrofuran moiety may enhance solubility and bioavailability, further supporting its therapeutic potential.
Synthetic Methodologies
Synthesis Techniques :
The synthesis of compounds like 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate typically involves multi-step reactions. Recent advancements in synthetic methodologies include click chemistry and mechanochemical synthesis, which have been employed to create complex scaffolds efficiently. These methods allow for rapid assembly of diverse chemical entities with potential biological activity .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for this compound?
- Synthesis : The compound is synthesized via multi-step reactions involving benzyl-protected benzimidazole intermediates and piperazine derivatives. Critical steps include alkylation of the benzimidazole core, coupling with a tetrahydrofuran-methyl acetamide group, and dioxalate salt formation. Solvent choice (e.g., DMF or THF) and reaction temperature (often 80–100°C) are pivotal for yield optimization .
- Characterization : Confirmation of structure relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC with a C18 column and mobile phase gradients .
Q. How does the compound’s structural complexity influence its reactivity?
- The benzimidazole-piperazine core provides nucleophilic sites (e.g., secondary amines) for electrophilic substitutions, while the tetrahydrofuran-methyl group introduces steric hindrance. The dioxalate counterion enhances solubility but may limit stability under basic conditions. Reactivity studies should prioritize protecting-group strategies for selective functionalization .
Q. What are the primary spectroscopic markers for identifying this compound?
- -NMR: Key signals include aromatic protons (δ 7.2–7.8 ppm for benzyl and benzimidazole groups) and piperazine methylene protons (δ 2.5–3.5 ppm). The tetrahydrofuran moiety shows distinct resonances at δ 1.6–2.2 ppm (methylene) and δ 3.6–4.0 ppm (methine) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s synthetic pathway?
- Quantum mechanical calculations (e.g., DFT) predict reaction intermediates and transition states, identifying energy barriers for rate-limiting steps. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to model solvent effects and catalyst performance. AI-driven platforms (e.g., ICReDD) automate experimental condition screening, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies in IC values or target selectivity may arise from assay conditions (e.g., pH, cell lines) or impurities. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Structural analogs (e.g., pyrazole-thiazole derivatives in ) serve as controls to isolate structure-activity relationships .
Q. How can reaction mechanisms for piperazine-functionalized benzimidazoles be elucidated?
- Mechanistic studies employ isotopic labeling (e.g., -piperazine) to track bond formation. In situ FTIR monitors intermediate species during coupling reactions. For example, Eaton’s reagent facilitates Friedel-Crafts acylation in benzimidazole systems via hydrogen-bond activation of carbonyl groups .
Q. What methodologies improve yield in multi-step syntheses?
- Process Optimization : Use flow chemistry for exothermic steps (e.g., alkylation) to enhance heat dissipation. Membrane separation technologies (CRDC subclass RDF2050104) isolate intermediates with >95% purity. Kinetic studies (e.g., variable-temperature NMR) identify optimal reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
